3-Methyl-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 3-Methyl-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

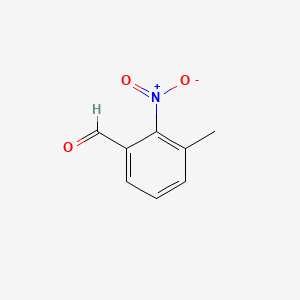

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGUMWGXABFJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544160 | |

| Record name | 3-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5858-27-5 | |

| Record name | 3-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Building Block

3-Methyl-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of organic synthesis.[1] Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a methyl group on a benzene ring, offers a rich landscape for chemical transformations. The steric and electronic interplay between the ortho-nitro group and the meta-methyl group relative to the formyl moiety dictates its reactivity, making it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthetic routes, key reactive pathways, and applications, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. 3-Methyl-2-nitrobenzaldehyde is registered under CAS Number 5858-27-5.[2][3][4][5]

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | [2] |

| CAS Number | 5858-27-5 | [2][4] |

| Molecular Formula | C₈H₇NO₃ | [2][4] |

| Molecular Weight | 165.15 g/mol | [2][5] |

| Appearance | Crystalline solid | Inferred from related compounds |

| SMILES | CC1=C(C(=CC=C1)C=O)[O-] | [2][6] |

| InChIKey | HAGUMWGXABFJMN-UHFFFAOYSA-N | [2][6] |

| Storage Temp. | Under inert gas (Nitrogen or Argon) at 2-8°C |[5] |

Spectroscopic Profile: Deciphering the Structure

Spectroscopic analysis is essential for confirming the identity and purity of 3-Methyl-2-nitrobenzaldehyde. The key functional groups—aldehyde, nitro, and substituted aromatic ring—give rise to a distinct spectral signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehyde proton (-CHO) will appear as a singlet at a significantly downfield chemical shift, typically in the δ 9.5-10.5 ppm region.[7] The aromatic protons on the trisubstituted ring will appear between δ 7.0-8.5 ppm, with their splitting patterns dictated by their coupling relationships. The methyl group (-CH₃) protons will present as a singlet further upfield, generally around δ 2.5 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature a highly deshielded signal for the aldehyde carbonyl carbon, typically above 185 ppm. Aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly influenced. The methyl carbon signal will be observed in the upfield region, around 15-25 ppm.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the primary functional groups. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] Two distinct strong bands, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1370 cm⁻¹ (symmetric stretch), confirm the presence of the nitro group (-NO₂).[7]

Synthesis Methodologies: Accessing the Intermediate

The synthesis of substituted nitrobenzaldehydes can be approached through several strategic routes. While a specific, optimized industrial synthesis for 3-Methyl-2-nitrobenzaldehyde is not detailed in publicly available literature, established organic chemistry principles allow for the design of a logical and effective protocol. A common strategy involves the selective oxidation of the corresponding toluene derivative.

Protocol: Oxidation of 3-Methyl-2-nitrotoluene

This method is predicated on the selective oxidation of a methyl group to an aldehyde in the presence of a nitro group. Reagents like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) can be employed, though controlling the reaction to prevent over-oxidation to the carboxylic acid is critical.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-Methyl-2-nitrotoluene (1 equivalent) in a suitable non-polar solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reagent Addition: Add a stoichiometric excess of an oxidizing agent (e.g., activated MnO₂, ~5-10 equivalents). The use of a heterogeneous oxidant simplifies workup.

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the yield of the aldehyde while minimizing the formation of the corresponding carboxylic acid.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the solid manganese salts. Wash the filter cake with additional solvent.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Methyl-2-nitrobenzaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Methyl-2-nitrobenzaldehyde stems from the distinct reactivity of its aldehyde and nitro functional groups. These groups can be manipulated either independently or sequentially to generate a diverse array of more complex molecules.

A. Reactions of the Aldehyde Group

The electrophilic aldehyde is a prime site for nucleophilic attack and condensation reactions.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 3-methyl-2-nitrobenzoic acid using common oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (3-methyl-2-nitrophenyl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). This transformation is valuable as it leaves the nitro group intact for subsequent chemistry.

-

Condensation Reactions: The aldehyde is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds. It readily participates in Wittig reactions to form alkenes, Knoevenagel condensations with active methylene compounds, and reductive amination to produce secondary and tertiary amines.

B. Reactions of the Nitro Group

The reduction of the nitro group to an amine is one of the most powerful transformations, opening a gateway to a vast range of derivatives.

-

Reduction to Amine: The nitro group can be selectively reduced to a primary amine (2-amino-3-methylbenzaldehyde) using various methods, including catalytic hydrogenation (H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This resulting aminobenzaldehyde is a key precursor for synthesizing heterocyclic systems like quinolines.

The diagram below illustrates these pivotal synthetic transformations.

Caption: Key synthetic pathways originating from 3-Methyl-2-nitrobenzaldehyde.

Applications in Research and Drug Development

Nitrobenzaldehydes are indispensable intermediates in the pharmaceutical industry.[8] For example, the related compound 3-nitrobenzaldehyde is a cornerstone in the synthesis of dihydropyridine calcium channel blockers like nicardipine and nitrendipine, which are widely used to treat hypertension.[8][9][10]

By analogy, 3-Methyl-2-nitrobenzaldehyde serves as a similarly versatile precursor. The strategic placement of the methyl group allows for the introduction of steric and electronic modifications to target molecules, enabling fine-tuning of their pharmacological properties. Its derivatives are key building blocks for:

-

Heterocyclic Chemistry: The corresponding 2-amino-3-methylbenzaldehyde, obtained via nitro reduction, is a valuable precursor for Friedländer annulation to produce substituted quinolines, a scaffold present in numerous bioactive compounds.

-

Medicinal Chemistry Scaffolds: The molecule can be used to synthesize novel Schiff bases, chalcones, and other structures that are frequently explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]

The workflow for leveraging this intermediate in a drug discovery context is depicted below.

Caption: Drug discovery workflow using the title compound as a key intermediate.

Safety and Handling

As with many nitroaromatic compounds and aldehydes, 3-Methyl-2-nitrobenzaldehyde requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

-

PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical e-data Search. (n.d.). CAS 55289-35-5 2-Bromo-6-nitrotoluene. Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZALDEHYDE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Example 13. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-2-nitrobenzaldehyde (C8H7NO3). Retrieved from [Link]

-

Chemdad Co. (n.d.). 3-METHYL-2-NITROBENZALDEHYDE. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

-

Molbase. (n.d.). 3-nitro-2-methylbenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202.

-

PharmaCompass. (n.d.). m-Nitrobenzaldehyde Drug Information. Retrieved from [Link]

- Collection of Czechoslovak Chemical Communications. (2002).

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. 3-methyl-2-nitrobenzaldehyde [myskinrecipes.com]

- 2. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYL-2-NITROBENZALDEHYDE | 5858-27-5 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 3-METHYL-2-NITROBENZALDEHYDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. PubChemLite - 3-methyl-2-nitrobenzaldehyde (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. nbinno.com [nbinno.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Methyl-2-nitrobenzaldehyde (CAS No. 5858-27-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-2-nitrobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its versatile molecular structure, featuring both nitro and aldehyde functional groups, makes it a valuable building block for the construction of complex molecules.[1] This document delves into its chemical and physical properties, provides a plausible and detailed synthetic protocol, outlines its applications in drug discovery with a practical workflow, and presents a thorough analysis of its spectroscopic data.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective application in research and development. The key physicochemical properties of 3-Methyl-2-nitrobenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 5858-27-5 | PubChem[2] |

| Molecular Formula | C₈H₇NO₃ | PubChem[2] |

| Molecular Weight | 165.15 g/mol | PubChem[2] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Melting Point | 60-61 °C | MySkinRecipes |

| Boiling Point | 291.3 °C at 760 mmHg | MySkinRecipes |

| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | PubChem[2] |

Synthesis of 3-Methyl-2-nitrobenzaldehyde: A Plausible Protocol

The Underlying Chemistry: Directing Effects in Electrophilic Aromatic Substitution

The nitration of 3-methylbenzaldehyde presents an interesting case of competing directing effects. The methyl group (-CH₃) is an activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta- directing group.

Caption: Directing effects in the nitration of 3-methylbenzaldehyde.

The positions ortho to the methyl group are 2 and 4. The positions meta to the aldehyde group are 2 and 6. Therefore, the incoming nitro group is directed to positions 2, 4, and 6, leading to a mixture of isomers. The primary products expected are:

-

3-Methyl-2-nitrobenzaldehyde (Target Compound)

-

3-Methyl-4-nitrobenzaldehyde

-

3-Methyl-6-nitrobenzaldehyde

The separation of these isomers is a critical step in obtaining the pure target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzaldehyde.[3]

Materials:

-

3-Methylbenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether (or other suitable organic solvent)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum Ether

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 80 mL of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. Slowly, and with continuous stirring, add 40 mL of fuming nitric acid, ensuring the temperature remains below 10 °C.

-

Nitration: To the cooled nitrating mixture, add 12.0 g (0.1 mol) of 3-methylbenzaldehyde dropwise via the dropping funnel over a period of approximately one hour. Maintain the reaction temperature between 5-15 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. A yellowish precipitate of the crude nitrobenzaldehyde isomers will form.

-

Isolation and Preliminary Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water. To remove acidic impurities, suspend the crude product in 100 mL of tert-butyl methyl ether and transfer to a separatory funnel. Wash with 50 mL of 5% sodium bicarbonate solution. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Isomer Separation: The resulting mixture of isomers can be separated by fractional crystallization or column chromatography. Given the similar polarities of the isomers, column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent is recommended for achieving high purity.

Application in Drug Development: A Key Intermediate

3-Methyl-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from the reactivity of the aldehyde and nitro groups, which can be readily transformed into other functionalities to build complex molecular architectures. While direct synthesis of a marketed drug from this specific isomer is not widely documented, its close analogue, 3-nitrobenzaldehyde, is a crucial precursor for dihydropyridine calcium channel blockers like nicardipine, nimodipine, and nitrendipine.[4][5]

Illustrative Workflow: Synthesis of a Dihydropyridine Derivative

The following workflow illustrates how 3-Methyl-2-nitrobenzaldehyde could be utilized in a Hantzsch dihydropyridine synthesis, a common reaction in medicinal chemistry.

Caption: Workflow for the synthesis of a dihydropyridine derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1.65 g (10 mmol) of 3-Methyl-2-nitrobenzaldehyde and 2.60 g (20 mmol) of ethyl acetoacetate in 20 mL of ethanol.

-

Addition of Ammonia: To this solution, add 2 mL of concentrated ammonium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate out. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.

Spectroscopic and Analytical Characterization

Accurate characterization of 3-Methyl-2-nitrobenzaldehyde is essential for quality control and for confirming its structure. The following is a predicted analysis of its key spectroscopic data based on known spectral information of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.2 | Singlet |

| Aromatic (Ar-H) | 7.5 - 8.2 | Multiplet |

| Methyl (-CH₃) | ~2.5 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. PubChem has an entry for the 13C NMR spectrum of this compound.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-CHO) | ~135 |

| Aromatic (C-CH₃) | ~138 |

| Aromatic (C-H) | 125-135 |

| Methyl (-CH₃) | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 |

| Aldehyde C=O Stretch | ~1700 |

| Nitro N-O Stretch | ~1530 (asymmetric) and ~1350 (symmetric) |

| Aromatic C-H Stretch | ~3050 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da) and the aldehyde group (-CHO, 29 Da).

Safety and Handling

3-Methyl-2-nitrobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

3-Methyl-2-nitrobenzaldehyde, with a CAS number of 5858-27-5, is a valuable and versatile chemical intermediate. While its direct synthesis requires careful control to manage isomeric products, its utility in constructing complex organic molecules, particularly in the realm of pharmaceutical development, is significant. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, an illustrative application in drug discovery, and a thorough analysis of its expected spectroscopic data, equipping researchers and developers with the foundational knowledge for its effective use.

References

-

3-methyl-2-nitrobenzaldehyde - MySkinRecipes. (URL: [Link])

-

3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem. (URL: [Link])

-

Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments Magnetic Resonance. (URL: [Link])

-

What is the purpose of 3-Nitrobenzaldehyde - Knowledge - Shaanxi BLOOM Tech Co., Ltd. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636) - Human Metabolome Database. (URL: [Link])

-

(10) Patent No. - Googleapis.com. (URL: [Link])

-

3-Nitrobenzaldehyde - Wikipedia. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). (URL: [Link])

-

m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. (URL: [Link])

-

Meta-nitrobenzaldehyde patented technology retrieval search results - Eureka | Patsnap. (URL: [Link])

-

Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (URL: [Link])

-

m-Nitrobenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])

- CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google P

- CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google P

-

3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem. (URL: [Link])

-

3-Nitro-4-methylbenzaldehyde - the NIST WebBook. (URL: [Link])

-

Benzaldehyde, 3-methyl- - the NIST WebBook. (URL: [Link])

-

Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-nitrobenzaldehyde

Introduction: The Significance of 3-Methyl-2-nitrobenzaldehyde in Synthetic Chemistry

3-Methyl-2-nitrobenzaldehyde is a valuable aromatic carbonyl compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct functional groups on the benzene ring: an aldehyde, a nitro group, and a methyl group. This unique arrangement allows for a wide range of chemical transformations, providing a versatile scaffold for the construction of diverse molecular architectures. The aldehyde group can participate in condensations, reductions, and oxidations; the nitro group can be reduced to an amine, which opens up a vast array of further functionalization possibilities; and the methyl group can also be a site for further reactions. This guide provides a comprehensive overview of the primary synthetic pathway for 3-methyl-2-nitrobenzaldehyde, along with a discussion of alternative routes and detailed analytical characterization.

Primary Synthetic Pathway: A Two-Step Approach from m-Xylene

The most direct and industrially relevant synthetic route to 3-methyl-2-nitrobenzaldehyde commences with the nitration of readily available m-xylene, followed by the selective oxidation of one of the methyl groups of the resulting 2-nitro-m-xylene.

Caption: Primary synthesis pathway for 3-methyl-2-nitrobenzaldehyde.

Step 1: Nitration of m-Xylene to 2-Nitro-m-xylene

The initial step involves the electrophilic aromatic substitution of m-xylene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The two methyl groups on the m-xylene ring are ortho, para-directing and activating. This leads to the formation of a mixture of nitroxylene isomers, primarily 2-nitro-m-xylene and 4-nitro-m-xylene.

The regioselectivity of this reaction is a critical consideration. The formation of the 4-nitro isomer is often favored due to reduced steric hindrance. However, by carefully controlling the reaction conditions, the yield of the desired 2-nitro isomer can be optimized. One study suggests that optimal conditions for mononitration of m-xylene to achieve a high yield (up to 98%) of the mixed nitro-isomers involve using 1.08 moles of sulfuric acid per mole of xylene, a 10% excess of nitric acid, a sulfuric acid concentration of 81%, and a reaction temperature of 30°C for 60 minutes.[2] Under typical mixed acid nitration conditions, the ratio of 2-nitro-m-xylene to 4-nitro-m-xylene can be as low as 14:86.[3][4]

-

To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1.08 molar equivalents of concentrated sulfuric acid (98%).

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add 1.1 molar equivalents of concentrated nitric acid (70%) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

-

Once the nitrating mixture is prepared and cooled, add 1.0 molar equivalent of m-xylene dropwise from the addition funnel over a period of 1-2 hours, maintaining the reaction temperature at 30°C.

-

After the addition is complete, continue stirring at 30°C for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitroxylene isomers.

-

The isomers can be separated by fractional distillation under reduced pressure.[5]

Step 2: Selective Oxidation of 2-Nitro-m-xylene to 3-Methyl-2-nitrobenzaldehyde

This is the most challenging step in the synthesis, as the selective oxidation of a methyl group to an aldehyde without further oxidation to a carboxylic acid requires carefully chosen reagents and conditions. While a specific, published protocol for this exact transformation is scarce, a reliable method can be adapted from the well-established synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. One effective method involves the use of manganese dioxide (MnO₂) in an acidic medium, which is a common and relatively mild oxidizing agent for this type of transformation.

The mechanism of this oxidation is complex and is believed to involve the formation of a benzyl radical intermediate, which is then further oxidized to the aldehyde. The presence of the ortho-nitro group can influence the reactivity of the adjacent methyl group.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 molar equivalent of 2-nitro-m-xylene in a suitable solvent such as glacial acetic acid.

-

Add 2.0-2.5 molar equivalents of activated manganese dioxide to the solution.

-

Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically several hours), cool the mixture to room temperature and filter off the manganese salts.

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system like ethanol/water.

Alternative Synthetic Pathways

While the two-step route from m-xylene is the most common, other synthetic strategies can be considered, particularly for laboratory-scale synthesis.

Rieche Formylation of 2-Nitro-m-xylene

The Rieche formylation is a method for the formylation of electron-rich aromatic compounds using dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride.[6][7] While 2-nitro-m-xylene is not highly electron-rich, this method has been applied to a range of aromatic substrates.[8] The reaction introduces a formyl group onto the aromatic ring. For 2-nitro-m-xylene, formylation would be expected to occur at the position ortho or para to the methyl groups and meta to the nitro group. Directing the formylation to the desired position to form 3-methyl-2-nitrobenzaldehyde would likely be challenging and result in a mixture of isomers.

Synthesis from 2,6-Dimethylaniline

An alternative multi-step pathway could begin with 2,6-dimethylaniline. This would involve the following conceptual steps:

-

Oxidation of the amine to a nitro group: The amino group of 2,6-dimethylaniline would first need to be converted to a nitro group to yield 2,6-dimethylnitrobenzene (which is 2-nitro-m-xylene). This can be achieved using various oxidizing agents.

-

Selective oxidation of a methyl group: The resulting 2-nitro-m-xylene would then be selectively oxidized to the aldehyde as described in the primary pathway.

This route is generally less efficient due to the additional steps and the challenges associated with the selective oxidation of anilines.

Data Presentation: A Comparative Overview

| Parameter | Step 1: Nitration of m-Xylene | Step 2: Selective Oxidation of 2-Nitro-m-xylene |

| Starting Material | m-Xylene | 2-Nitro-m-xylene |

| Key Reagents | Concentrated HNO₃, Concentrated H₂SO₄ | Activated MnO₂, Acetic Acid |

| Typical Yield | 85-95% (total isomers)[5]; ~14% (2-nitro-m-xylene)[3][4] | 40-60% (estimated based on analogous reactions) |

| Key Challenges | Poor regioselectivity, separation of isomers | Over-oxidation to carboxylic acid, purification |

Characterization and Analytical Validation

The identity and purity of the synthesized 3-methyl-2-nitrobenzaldehyde must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product. Based on the structure of 3-methyl-2-nitrobenzaldehyde and data from similar compounds, the following spectral features are expected:[9][10]

-

¹H NMR:

-

An aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm).

-

Aromatic protons in the region of δ 7.0-8.5 ppm, with splitting patterns characteristic of a trisubstituted benzene ring.

-

A singlet for the methyl group (CH₃) protons around δ 2.5 ppm.

-

-

¹³C NMR:

-

A carbonyl carbon signal for the aldehyde group around δ 190 ppm.

-

Aromatic carbon signals in the range of δ 120-150 ppm.

-

A methyl carbon signal around δ 20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the key functional groups:

-

A strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700 cm⁻¹.

-

Characteristic N-O stretching vibrations for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-H stretching vibrations for the aromatic ring and the methyl group.

Conclusion and Future Perspectives

The synthesis of 3-methyl-2-nitrobenzaldehyde, a valuable synthetic intermediate, is most practicably achieved through a two-step process involving the nitration of m-xylene followed by the selective oxidation of the 2-nitro-m-xylene isomer. While the nitration step is well-established, the selective oxidation of the methyl group remains a key challenge where optimization of reaction conditions is crucial to prevent the formation of the corresponding carboxylic acid. Alternative synthetic routes, while conceivable, are generally less direct and efficient.

Future research in this area could focus on the development of more selective and environmentally benign catalytic methods for the oxidation of 2-nitro-m-xylene. The use of heterogeneous catalysts or biocatalytic approaches could offer significant advantages in terms of yield, selectivity, and sustainability. A thorough understanding of the synthetic pathways and analytical characterization of 3-methyl-2-nitrobenzaldehyde is essential for its effective utilization in the development of novel pharmaceuticals and other high-value chemical products.

References

-

PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Kobe, K. A., & Levin, H. (1950). Mononitration of m-Xylene. Industrial & Engineering Chemistry, 42(2), 352–356.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1944393A - Process for continuously preparing nitro-xylene isomer monomer.

- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.

- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.

-

Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Mesitaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2019). NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-methyl-2-nitrobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-2-nitrobenzaldehyde (C8H7NO3). Retrieved from [Link]

-

SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

- MDPI. (2010). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 15(11), 8348-8358.

-

ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

-

Indian Patent Office. (n.d.). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. Retrieved from [Link]

-

ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.

- Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde.

-

ScienceDirect. (2023). Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. Retrieved from [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 4. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]

- 5. CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google Patents [patents.google.com]

- 6. Rieche formylation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

Spectroscopic data of 3-Methyl-2-nitrobenzaldehyde (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-2-nitrobenzaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Methyl-2-nitrobenzaldehyde (CAS: 5858-27-5), a substituted aromatic aldehyde, serves as a valuable intermediate in various organic syntheses.[1] Its reactivity is largely dictated by the interplay of the aldehyde, nitro, and methyl functional groups on the benzene ring.[1] This guide provides a comprehensive analysis of the spectroscopic data essential for the structural elucidation and quality assessment of this compound, grounded in established analytical principles.

Molecular Structure and Overview

3-Methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C₈H₇NO₃ and a molecular weight of approximately 165.15 g/mol .[2][3] The arrangement of the functional groups—an aldehyde ortho to a nitro group, and meta to a methyl group—creates a distinct electronic and steric environment that is reflected in its spectroscopic signatures. A multi-technique approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for full characterization.

Caption: 2D Structure of 3-Methyl-2-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For 3-Methyl-2-nitrobenzaldehyde, we expect to see signals for the aldehydic proton, three aromatic protons, and the methyl protons. The electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups significantly deshields adjacent protons, shifting their signals downfield.[4][5]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H |

| Aromatic (H-6) | ~8.0 - 8.2 | Doublet (d) | 1H |

| Aromatic (H-4) | ~7.8 - 8.0 | Triplet (t) | 1H |

| Aromatic (H-5) | ~7.6 - 7.8 | Doublet (d) | 1H |

| Methyl (-CH₃) | ~2.7 | Singlet (s) | 3H |

Interpretation:

-

Aldehydic Proton (~10.4 ppm): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect, resulting in a characteristic downfield singlet.[6][7]

-

Aromatic Protons (7.6 - 8.2 ppm): The three protons on the benzene ring are in distinct chemical environments. The strong electron-withdrawing effects of the adjacent nitro and aldehyde groups cause these protons to appear significantly downfield compared to benzene (7.27 ppm).[5] Their splitting patterns (doublets and a triplet) arise from coupling with their immediate neighbors.

-

Methyl Protons (~2.7 ppm): The methyl group protons appear as a singlet as they have no adjacent protons to couple with. Their chemical shift is slightly downfield from a typical aromatic methyl group (~2.3 ppm) due to the influence of the ortho-nitro group.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~190-192 |

| Aromatic (C-NO₂) | ~150-152 |

| Aromatic (C-CHO) | ~135-137 |

| Aromatic (C-CH₃) | ~138-140 |

| Aromatic (C-H) | ~125-134 |

| Methyl (-CH₃) | ~19-21 |

Interpretation:

-

Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, which is highly characteristic.[8]

-

Aromatic Carbons (125-152 ppm): The six aromatic carbons are chemically distinct. The carbons directly attached to the electron-withdrawing nitro and aldehyde groups (C-NO₂ and C-CHO) are shifted significantly downfield. The carbon attached to the methyl group (C-CH₃) is also identifiable. The remaining three carbons bearing hydrogen atoms appear in the typical aromatic region.

-

Methyl Carbon (~20 ppm): The methyl carbon signal appears in the aliphatic region, consistent with a methyl group attached to an aromatic ring.[8]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960-2850 | Aliphatic C-H (in -CH₃) | Stretch |

| ~2830-2695 | Aldehyde C-H | Stretch (often two weak bands) |

| ~1710-1690 | Aldehyde C=O | Stretch |

| ~1600, ~1475 | Aromatic C=C | Ring Stretch |

| ~1550-1520 | Nitro N=O | Asymmetric Stretch |

| ~1360-1330 | Nitro N=O | Symmetric Stretch |

Interpretation: The IR spectrum provides a clear fingerprint of 3-Methyl-2-nitrobenzaldehyde.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a definitive indicator of the aldehyde group.[6]

-

Nitro (NO₂) Stretches: Two distinct and strong bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. The presence of both is strong evidence for the nitro functionality.[9]

-

C-H Stretches: The spectrum will show absorptions for aromatic C-H bonds just above 3000 cm⁻¹, and a characteristic pair of weaker bands for the aldehydic C-H stretch between 2830-2695 cm⁻¹.[6] Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-Methyl-2-nitrobenzaldehyde, the monoisotopic mass is 165.04259 Da.[2][10] Electron Ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Description |

|---|---|---|

| 165 | [C₈H₇NO₃]⁺ | Molecular Ion (M⁺) |

| 164 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 136 | [M-CHO]⁺ | Loss of the formyl radical |

| 119 | [M-NO₂]⁺ | Loss of the nitro group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of CO and NO₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation |

Interpretation: The fragmentation pattern helps to piece together the molecular structure.

-

Molecular Ion (m/z 165): The presence of this peak confirms the molecular weight of the compound.

-

[M-H]⁺ (m/z 164): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion.[11]

-

[M-NO₂]⁺ (m/z 119): Loss of the nitro group is a characteristic fragmentation pathway for nitroaromatic compounds.

-

Further Fragmentation: Subsequent losses of neutral molecules like carbon monoxide (CO) from fragment ions lead to other common ions like the tropylium ion (m/z 91) and the phenyl cation (m/z 77).[11]

Caption: Simplified major fragmentation pathway for 3-Methyl-2-nitrobenzaldehyde in EI-MS.

Experimental Protocols & Workflow

Achieving high-quality, reproducible data requires standardized experimental procedures.

General Analytical Workflow

Caption: General workflow for the spectroscopic characterization of an organic compound.

A. NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Methyl-2-nitrobenzaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C{¹H} (proton-decoupled) spectrum. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration.

B. FTIR Spectroscopy Protocol (ATR)

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid 3-Methyl-2-nitrobenzaldehyde sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.[9]

C. GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

-

Separation: The compound travels through a capillary column (e.g., a DB-5ms) under a temperature program, which separates it from any impurities.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the Mass Spectrometer, where it is ionized (typically by Electron Ionization at 70 eV) and the resulting ions are detected.[12]

Conclusion

The structural identity and purity of 3-Methyl-2-nitrobenzaldehyde can be unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, IR spectroscopy confirms the presence of the key aldehyde and nitro functional groups, and Mass Spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. Together, these techniques form a self-validating system essential for quality control and research applications in modern chemistry.

References

-

PubChem. (n.d.). 3-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 3-Methylbenzaldehyde ¹H NMR Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 4-Methylbenzaldehyde ¹³C NMR Spectrum. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 13. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-2-nitrobenzaldehyde (C8H7NO3). Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Nitro-4-methylbenzaldehyde. Retrieved from [Link]

-

Reddit. (2024). Help with assigment : r/massspectrometry. Retrieved from [Link]

-

ResearchGate. (2018). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). 3-Methyl-2-nitro-benzaldehyde CAS NO.5858-27-5. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

MDPI. (2025). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. CAS 5858-27-5: 3-methyl-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 3-Nitrobenzaldehyde(99-61-6) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - 3-methyl-2-nitrobenzaldehyde (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 3-Methyl-2-nitrobenzaldehyde: Molecular Structure, Properties, and Synthetic Utility

Executive Summary: 3-Methyl-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a reactive aldehyde, a sterically influential methyl group, and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its applications, particularly for professionals in pharmaceutical research and materials science.

Molecular Identity and Physicochemical Properties

3-Methyl-2-nitrobenzaldehyde, also known by its synonym 2-Nitro-m-tolualdehyde, is a key organic building block.[1] Its distinct substitution pattern on the benzene ring dictates its chemical behavior and synthetic potential. The presence of the aldehyde and nitro groups makes it a valuable intermediate for producing a range of materials, from pharmaceuticals and agrochemicals to dyes.[2]

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and reaction planning.

| Property | Value | Source |

| IUPAC Name | 3-methyl-2-nitrobenzaldehyde | PubChem[3] |

| CAS Number | 5858-27-5 | ChemicalBook[4], PubChem[3] |

| Molecular Formula | C₈H₇NO₃ | PubChem[3], Molbase[5] |

| Molecular Weight | 165.15 g/mol | PubChem[3], Chemdad Co.[1] |

| Melting Point | 60-61 °C | MySkinRecipes[2] |

| Boiling Point | 291.3 °C at 760 mmHg | MySkinRecipes[2] |

| Canonical SMILES | CC1=C(C(=CC=C1)C=O)--INVALID-LINK--[O-] | PubChem[3][6] |

| InChIKey | HAGUMWGXABFJMN-UHFFFAOYSA-N | PubChem[3][6] |

| Storage | 2-8°C, under inert gas | Chemdad Co.[1] |

Molecular Structure and Spectroscopic Characterization

Structural Elucidation

The molecular architecture of 3-Methyl-2-nitrobenzaldehyde is defined by a benzene ring with three substituents:

-

An aldehyde group (-CHO) at the C1 position. As a deactivating, meta-directing group, it strongly influences the molecule's reactivity in electrophilic aromatic substitution.

-

A nitro group (-NO₂) at the C2 position. This powerful electron-withdrawing group further deactivates the ring and creates a region of low electron density.

-

A methyl group (-CH₃) at the C3 position. This is an activating, ortho-, para-directing group.

The interplay of these groups—particularly the adjacent, sterically demanding nitro and aldehyde functions—governs the molecule's conformation and reactivity profile. The nitro group's electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Visualization of Molecular Structure

Caption: 2D Molecular Structure of 3-Methyl-2-nitrobenzaldehyde.

Spectroscopic Profile

While a complete experimental spectrum requires laboratory analysis, the expected spectroscopic features can be reliably predicted based on the molecule's functional groups. This predictive analysis is crucial for researchers in confirming the identity and purity of synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

An aldehyde proton singlet (1H) at a downfield chemical shift, typically between δ 9.8-10.5 ppm.

-

Three aromatic protons (3H) appearing as multiplets in the aromatic region (δ 7.5-8.5 ppm).

-

A methyl group singlet (3H) at an upfield chemical shift, around δ 2.5-2.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. PubChem confirms the availability of ¹³C NMR data for this compound.[3] Key expected signals include:

-

An aldehyde carbonyl carbon signal around δ 190 ppm.

-

Six distinct aromatic carbon signals between δ 120-150 ppm.

-

A methyl carbon signal around δ 20 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic vibrations of its functional groups:

-

A strong C=O stretching band from the aldehyde at approximately 1700-1710 cm⁻¹.

-

Two strong N-O stretching bands from the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 165.04.

Synthesis and Reactivity

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of 3-Methyl-2-nitrobenzaldehyde starts from 3-methylbenzaldehyde (m-tolualdehyde). The key transformation is the electrophilic nitration of the aromatic ring.

Causality of the Synthetic Choice: The regiochemical outcome of the nitration is controlled by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions. The C2 position is strongly favored due to the powerful directing effect of the methyl group and the absence of significant steric hindrance that would be present at C6 (between the aldehyde and another ring position). This makes the nitration of m-tolualdehyde a highly regioselective method for preparing the target molecule.

Visualization of Synthetic Workflow

Caption: Proposed synthetic pathway for 3-Methyl-2-nitrobenzaldehyde.

Detailed Synthetic Protocol

This protocol is adapted from standard procedures for the nitration of benzaldehydes and is designed to be self-validating through careful control of reaction conditions.[7][8]

Objective: To synthesize 3-Methyl-2-nitrobenzaldehyde via nitration of m-tolualdehyde.

Materials:

-

m-Tolualdehyde (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, 5%

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Petroleum Ether or Hexane

Procedure:

-

Preparation of Nitrating Mixture (Caution: Exothermic and Corrosive): In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄ (4.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add fuming HNO₃ (1.1 eq) dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add m-tolualdehyde (1.0 eq) dropwise via the dropping funnel. The rate of addition should be controlled to ensure the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. A yellow precipitate of the crude product should form.

-

Isolation: Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Purification:

-

Dissolve the crude product in a suitable organic solvent like dichloromethane.

-

Wash the organic layer with a 5% NaHCO₃ solution to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a solvent mixture such as ethanol/water or ethyl acetate/hexane to yield pure 3-Methyl-2-nitrobenzaldehyde.

-

Applications in Research and Drug Development

3-Methyl-2-nitrobenzaldehyde is not just a chemical curiosity; it is a potent intermediate for creating high-value molecules. Its utility is analogous to that of related compounds like 3-nitrobenzaldehyde, which is a crucial precursor for second-generation dihydropyridine calcium channel blockers such as nicardipine and nimodipine.[9][10][11]

-

Pharmaceutical Synthesis: The primary value of this compound lies in its potential for derivatization.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), yielding 2-amino-3-methylbenzaldehyde. This amino aldehyde is a classic precursor for synthesizing heterocycles like quinolines and quinazolines, which are privileged scaffolds in medicinal chemistry.

-

Aldehyde Condensations: The aldehyde group can participate in various C-C bond-forming reactions (e.g., Knoevenagel, Wittig, Baylis-Hillman), allowing for the extension of the molecular framework to build complex drug candidates.[12]

-

-

Materials Science: It serves as a building block for photosensitive materials and specialized dyes, where the nitroaromatic core can be functionalized to tune electronic and optical properties.[11]

-

Catalyst and Methodology Development: Researchers employ molecules like this to test and develop new synthetic reactions and catalysts due to their well-defined reactivity.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 3-Methyl-2-nitrobenzaldehyde presents several hazards.[3]

-

Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation.

-

-

Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a cool, dry place away from incompatible materials, under an inert atmosphere as recommended.[1]

-

Conclusion

3-Methyl-2-nitrobenzaldehyde is a strategically important chemical intermediate whose value is derived from the orthogonal reactivity of its functional groups. A thorough understanding of its molecular structure, properties, and synthetic pathways is essential for leveraging its full potential. For researchers in drug discovery and materials science, this compound offers a reliable and versatile starting point for the construction of novel, complex, and functional molecules.

References

- 1. 3-METHYL-2-NITROBENZALDEHYDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-methyl-2-nitrobenzaldehyde [myskinrecipes.com]

- 3. 3-Methyl-2-nitrobenzaldehyde | C8H7NO3 | CID 13573567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-2-NITROBENZALDEHYDE | 5858-27-5 [chemicalbook.com]

- 5. molbase.com [molbase.com]

- 6. PubChemLite - 3-methyl-2-nitrobenzaldehyde (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. nbinno.com [nbinno.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. What is 3-Nitrobenzaldehyde?_Chemicalbook [chemicalbook.com]

- 12. sarchemlabs.com [sarchemlabs.com]

Solubility Profile of 3-Methyl-2-nitrobenzaldehyde: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

3-Methyl-2-nitrobenzaldehyde (CAS No: 5858-27-5) is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and dyes.[1] Its utility in multi-step synthetic processes is profoundly influenced by its physical properties, paramount among which is its solubility in various solvent systems. An understanding of this compound's solubility is not merely academic; it is a cornerstone for rational process design, enabling efficient reaction-workups, effective purification strategies like recrystallization, and the development of stable formulations. This guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-2-nitrobenzaldehyde, grounded in fundamental chemical principles and supported by data from analogous structures. We present a theoretical framework for predicting solubility, a detailed experimental protocol for its determination, and a summary of expected solubility in common laboratory solvents.

Introduction: The Molecular Architecture and Its Implications for Solubility

3-Methyl-2-nitrobenzaldehyde is an aromatic compound with a molecular formula of C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[2] Its structure is characterized by a benzene ring substituted with three distinct functional groups:

-

An Aldehyde Group (-CHO): A polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

-

A Nitro Group (-NO₂): A strongly polar and highly electron-withdrawing group, which also acts as a hydrogen bond acceptor.

-

A Methyl Group (-CH₃): A non-polar, electron-donating group that adds to the molecule's steric bulk and hydrophobic character.

This trifecta of functional groups creates a molecule with a complex electronic and steric profile. The presence of two polar groups (aldehyde and nitro) suggests potential for interaction with polar solvents, while the hydrophobic benzene ring and methyl group favor solubility in non-polar organic solvents. This duality is the key to understanding its solubility behavior. The fundamental principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar in nature and strength.[3] Aromatic nitro compounds, in general, are known to be insoluble or sparingly soluble in water but readily soluble in various organic solvents.[4][5][6]

Predicting Solubility: A Theoretical Framework

The solubility of 3-Methyl-2-nitrobenzaldehyde can be predicted by analyzing its ability to form favorable interactions with a given solvent.

-

In Polar Protic Solvents (e.g., Water, Ethanol): Water is a highly polar solvent that forms strong hydrogen bond networks. While the aldehyde and nitro groups can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. The large, non-polar benzene ring disrupts the water's hydrogen-bonding structure, an energetically unfavorable process. Consequently, aromatic nitro compounds are generally insoluble in water.[4][6] In alcohols like ethanol, the presence of an alkyl chain makes the solvent less polar than water, allowing for better solvation of the aromatic ring, leading to higher solubility than in water.

-

In Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These solvents possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating polar functional groups through dipole-dipole interactions. Solvents like N,N-dimethylformamide (DMF) and acetone are expected to be excellent solvents for 3-Methyl-2-nitrobenzaldehyde, as they can effectively solvate the polar nitro and aldehyde moieties without the high energetic cost of disrupting a hydrogen bond network. This is supported by data for the closely related isomer, 3-nitrobenzaldehyde, which shows its highest solubility in DMF and acetone.[7]

-

In Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces (London dispersion forces). The non-polar benzene ring and methyl group of the solute will interact favorably with these solvents. Toluene, being aromatic itself, can engage in pi-pi stacking interactions, further enhancing solubility. In contrast, solubility in aliphatic hydrocarbons like cyclohexane is expected to be lower due to the absence of these specific interactions and a greater mismatch in polarity.[7]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for 3-Methyl-2-nitrobenzaldehyde is not widely published, a comprehensive study on its isomer, 3-nitrobenzaldehyde, provides an excellent proxy for estimating its behavior.[7] Given the similar molecular weight and functional groups, the trends are expected to be highly comparable.

Table 1: Experimental Mole Fraction Solubility (x₁) of 3-Nitrobenzaldehyde at Various Temperatures (Data adapted from a study by Zhang et al.)[7]

| Solvent | Polarity (Dielectric Constant, ε) | 273.15 K (0°C) | 288.15 K (15°C) | 303.15 K (30°C) | Expected Solubility for 3-Methyl-2-nitrobenzaldehyde |

| Water | 80.1 | - | - | - | Insoluble / Very Low |

| Cyclohexane | 2.0 | 0.00047 | 0.00094 | 0.00185 | Very Low |

| Isopropanol | 19.9 | 0.01256 | 0.02157 | 0.03544 | Moderate |

| n-Butanol | 17.5 | 0.01518 | 0.02534 | 0.04044 | Moderate |

| Ethanol | 24.6 | 0.02636 | 0.04169 | 0.06371 | Good |

| Methanol | 32.7 | 0.03859 | 0.06012 | 0.08997 | Good |

| Toluene | 2.4 | 0.04179 | 0.07166 | 0.11663 | Good |

| Ethyl Acetate | 6.0 | 0.08865 | 0.13459 | 0.19632 | Very Good |

| Acetonitrile | 37.5 | 0.16911 | 0.22230 | 0.28488 | High |

| Acetone | 20.7 | 0.17056 | 0.23661 | 0.31846 | High |

| N,N-Dimethylformamide (DMF) | 36.7 | 0.29254 | 0.36441 | 0.44682 | Very High |

Causality Behind the Trends: The data clearly illustrates the principles discussed. Solubility is lowest in the non-polar aliphatic solvent (cyclohexane) and increases significantly with solvent polarity.[7] The highest solubilities are observed in polar aprotic solvents (DMF, Acetone, Acetonitrile), which effectively solvate the polar functional groups without the complex hydrogen-bonding energetics of water or alcohols.[7]

Experimental Protocol for Solubility Determination

This section provides a robust, self-validating protocol for determining the solubility of 3-Methyl-2-nitrobenzaldehyde. The methodology integrates qualitative classification with a quantitative approach.

Safety and Handling

Before beginning any experimental work, consult the Safety Data Sheet (SDS). 3-Methyl-2-nitrobenzaldehyde is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[8]

Materials and Equipment

-

3-Methyl-2-nitrobenzaldehyde (solid)

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Methanol, Acetone, Toluene, Ethyl Acetate, Hexane

-

13x100 mm glass test tubes with caps

-

Analytical balance (±0.1 mg)

-

Vortex mixer

-

Constant temperature water bath/shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer for quantitative analysis

Part A: Qualitative Solubility Classification

This rapid method classifies the compound based on its acidic, basic, or neutral properties.[9]

Step 1: Add approximately 20-30 mg of 3-Methyl-2-nitrobenzaldehyde to a test tube. Step 2: Add 1 mL of the first solvent (deionized water). Step 3: Cap the tube and vortex vigorously for 60 seconds. Observe. If the solid dissolves completely, the compound is "soluble." If not, it is "insoluble." Step 4: If insoluble in water, use fresh tubes to test solubility in 5% NaOH and 5% HCl. Solubility in NaOH would indicate an acidic functional group, while solubility in HCl indicates a basic group.[9][10] 3-Methyl-2-nitrobenzaldehyde is expected to be insoluble in all three. Step 5: Proceed to test solubility in organic solvents (e.g., Toluene, Ethanol, Acetone) using the same procedure.

Part B: Quantitative Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound. The objective is to create a saturated solution at a specific temperature and then measure the concentration of the dissolved solute.

Step 1: Preparation of Saturated Solution

-

Add an excess amount of 3-Methyl-2-nitrobenzaldehyde (e.g., ~100 mg) to a sealed vial containing a known volume (e.g., 5 mL) of the chosen solvent. Rationale: Using an excess of solid ensures that the solution reaches saturation. Step 2: Equilibration

-

Place the vial in a constant temperature shaker bath (e.g., 25°C) and agitate for at least 24-48 hours. Rationale: A long equilibration time is critical to ensure the system has reached thermodynamic equilibrium, preventing an underestimation of solubility. Step 3: Phase Separation

-

Remove the vial and allow it to stand undisturbed in the temperature bath for 2-4 hours to let undissolved solids settle.

-

Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes). Rationale: Centrifugation is a crucial step to pellet any suspended microcrystals, which could otherwise be transferred and lead to an overestimation of solubility. Step 4: Sampling and Dilution

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.

-

Transfer the aliquot into a volumetric flask of appropriate size (e.g., 100 mL) and dilute to the mark with a suitable mobile phase or solvent. Rationale: Dilution is necessary to bring the concentration into the linear range of the analytical instrument. Step 5: Quantification

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The final solubility is typically expressed in units of mg/mL or mol/L.

Visualizing Workflows and Relationships

Diagrams can clarify complex experimental procedures and theoretical relationships.

Diagram 1: Experimental Workflow for Qualitative Solubility Testing

Caption: Relationship between solute structure and solvent properties.

Conclusion

The solubility of 3-Methyl-2-nitrobenzaldehyde is governed by its hybrid molecular structure, featuring both polar and non-polar moieties. It is predicted to be virtually insoluble in water but exhibit a range of solubilities in organic solvents, from low in non-polar aliphatic hydrocarbons to very high in polar aprotic solvents like DMF and acetone. This behavior is critical for its practical application in chemical synthesis and pharmaceutical development. The experimental protocols provided herein offer a reliable framework for researchers to generate precise solubility data, which is indispensable for optimizing reaction conditions, designing efficient purification processes, and achieving successful formulation outcomes.

References

-